molecular formula C23H21N3O5 B11296526 N-[2-(1H-imidazol-5-yl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

N-[2-(1H-imidazol-5-yl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

Cat. No.: B11296526
M. Wt: 419.4 g/mol
InChI Key: LWTOPDWPDQEVPC-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-5-yl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a complex organic compound that features both imidazole and chromenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-5-yl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the imidazole derivative: Starting with an appropriate imidazole precursor, the imidazole ring is functionalized to introduce the ethyl group.

    Synthesis of the chromenyl derivative: The chromenyl group is synthesized through a series of reactions starting from a suitable coumarin precursor.

    Coupling reaction: The imidazole and chromenyl derivatives are then coupled using a suitable linker, such as an acetamide group, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-5-yl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The imidazole and chromenyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[2-(1H-imidazol-5-yl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-5-yl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The imidazole group can bind to metal ions or enzymes, while the chromenyl group may interact with biological membranes or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-imidazol-5-yl)ethyl]-2-[4-(6-hydroxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-[2-(1H-imidazol-5-yl)ethyl]-2-[4-(6-methyl-2-oxo-2H-chromen-3-yl)phenoxy]acetamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

N-[2-(1H-imidazol-5-yl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is unique due to the presence of both imidazole and chromenyl groups, which confer distinct chemical and biological properties. The methoxy group also enhances its solubility and stability compared to similar compounds.

Properties

Molecular Formula

C23H21N3O5

Molecular Weight

419.4 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-2-[4-(6-methoxy-2-oxochromen-3-yl)phenoxy]acetamide

InChI

InChI=1S/C23H21N3O5/c1-29-19-6-7-21-16(10-19)11-20(23(28)31-21)15-2-4-18(5-3-15)30-13-22(27)25-9-8-17-12-24-14-26-17/h2-7,10-12,14H,8-9,13H2,1H3,(H,24,26)(H,25,27)

InChI Key

LWTOPDWPDQEVPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NCCC4=CN=CN4

Origin of Product

United States

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